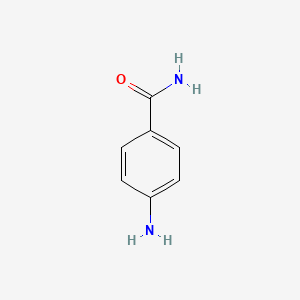

4-Aminobenzamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-aminobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKYZXDTTPVVAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7038814 | |

| Record name | 4-Aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2835-68-9 | |

| Record name | 4-Aminobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-aminobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77722I6PAC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Aminobenzamide as a PARP Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to a variety of cellular processes, most notably DNA repair and the maintenance of genomic stability. The catalytic activity of PARP enzymes, particularly PARP1 and PARP2, is essential for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP has emerged as a promising therapeutic strategy in oncology, especially for cancers harboring defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality.

4-Aminobenzamide is a small molecule inhibitor of PARP. Structurally similar to nicotinamide, the essential cofactor for PARP activity, this compound acts as a competitive inhibitor, binding to the nicotinamide binding pocket of the enzyme and preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARP's catalytic function has profound consequences for cellular responses to DNA damage. This technical guide provides an in-depth exploration of the mechanism of action of this compound as a PARP inhibitor, detailing its biochemical interactions, cellular effects, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Competitive Inhibition of PARP

The primary mechanism by which this compound exerts its effects is through competitive inhibition of PARP enzymes. PARP enzymes utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to catalyze the transfer of ADP-ribose units onto target proteins, including themselves (auto-PARylation) and histones. This process, known as PARylation, results in the formation of long, branched PAR chains that act as a scaffold to recruit DNA repair proteins to the site of damage.

This compound, due to its structural resemblance to the nicotinamide moiety of NAD+, competes with NAD+ for binding to the catalytic domain of PARP. By occupying the NAD+ binding site, this compound prevents the enzymatic activity of PARP, thereby blocking the synthesis of PAR chains. This disruption of PARP's catalytic cycle is the foundational event that leads to the downstream cellular consequences of this compound treatment.

Quantitative Data on PARP Inhibition

Precise quantitative data on the inhibitory potency of this compound against specific PARP isoforms is not as extensively documented in publicly available literature as it is for its isomer, 3-aminobenzamide, and newer generations of PARP inhibitors. However, based on its well-established role as a PARP inhibitor, its activity is typically characterized by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). For the purpose of providing a quantitative context, data for the closely related and well-studied PARP inhibitor, 3-aminobenzamide, is presented below as a reference. It is important to note that while structurally similar, the potencies of this compound and 3-aminobenzamide may differ.

| Compound | Target | Assay System | IC50 | Ki | Reference |

| 3-Aminobenzamide | PARP | CHO cells | ~50 nM | Not Reported | [1][2] |

| 3-Aminobenzamide | PARP | In vitro | ~30 µM | 1.8 µM | [3] |

Note: The significant difference in reported IC50 values can be attributed to the different assay systems used (cellular vs. in vitro biochemical assays). Cellular assays often reflect additional factors such as cell permeability and metabolism, which can influence the apparent potency of an inhibitor.

Signaling Pathways and Cellular Consequences

The inhibition of PARP by this compound triggers a cascade of cellular events, primarily centered around the DNA damage response.

Disruption of DNA Single-Strand Break Repair

The most immediate consequence of PARP inhibition by this compound is the impairment of SSB repair. Without the synthesis of PAR chains, the recruitment of key BER proteins, such as X-ray repair cross-complementing protein 1 (XRCC1), to the site of damage is hindered. This leads to an accumulation of unrepaired SSBs.

Induction of Double-Strand Breaks and Synthetic Lethality

While SSBs are generally not lethal to the cell, their persistence can lead to more severe forms of DNA damage. During DNA replication, unrepaired SSBs can cause the collapse of replication forks, resulting in the formation of highly cytotoxic double-strand breaks (DSBs).

In normal cells, these DSBs can be efficiently repaired through the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, the ability to repair DSBs is compromised. The combination of PARP inhibition by this compound (leading to DSB formation) and a pre-existing defect in HR creates a "synthetic lethal" scenario, where the simultaneous loss of two DNA repair pathways leads to catastrophic genomic instability and ultimately, cancer cell-specific death (apoptosis).

Experimental Protocols

The characterization of this compound as a PARP inhibitor involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro PARP Inhibition Assay (Colorimetric)

This assay quantifies the enzymatic activity of PARP in a cell-free system and is used to determine the direct inhibitory effect of a compound.

Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins, which are coated on a microplate. The amount of incorporated biotinylated ADP-ribose is proportional to PARP activity and is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

Activated DNA (e.g., calf thymus DNA treated with DNase I)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 N H2SO4)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A known PARP inhibitor (e.g., Olaparib) should be used as a positive control, and a vehicle control (e.g., DMSO) should also be included.

-

Reaction Setup: To each well of the histone-coated plate, add the following in order:

-

Assay buffer

-

Activated DNA

-

Recombinant PARP1 enzyme

-

This compound dilution or control

-

-

Initiation of Reaction: Add biotinylated NAD+ to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Washing: Wash the plate three times with wash buffer to remove unincorporated reagents.

-

Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Substrate Addition: Wash the plate three times with wash buffer. Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.

-

Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of PARP inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular PARP Inhibition Assay (Western Blot)

This assay assesses the ability of this compound to inhibit PARP activity within a cellular context by measuring the levels of PARylation.

Principle: Cells are treated with a DNA-damaging agent to induce PARP activation. In the presence of a PARP inhibitor, the formation of PAR chains will be reduced. The level of PARylation is then detected by Western blot using an antibody specific for PAR.

Materials:

-

Cell line of interest (e.g., a cancer cell line)

-

Cell culture medium and supplements

-

DNA-damaging agent (e.g., hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS))

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PAR

-

Primary antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours). Then, induce DNA damage by adding a DNA-damaging agent for a short period (e.g., 10-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Re-probe the membrane with the loading control antibody to ensure equal protein loading. Quantify the band intensities for PAR and the loading control. A decrease in the PAR signal in the presence of this compound indicates cellular PARP inhibition.

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation and viability of cells, which is particularly relevant for assessing its potential as an anti-cancer agent.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Materials:

-

Cell line of interest (e.g., a BRCA-deficient cancer cell line and a BRCA-proficient control cell line)

-

Cell culture medium and supplements

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth). A significantly lower IC50 in the BRCA-deficient cell line compared to the BRCA-proficient cell line would be indicative of synthetic lethality.

Logical Relationship in Synthetic Lethality

The concept of synthetic lethality is a cornerstone of the therapeutic strategy for PARP inhibitors. The logical relationship between PARP inhibition, the status of the homologous recombination pathway, and the ultimate fate of the cell is illustrated below.

Conclusion

This compound functions as a competitive inhibitor of PARP enzymes, disrupting the crucial cellular process of DNA single-strand break repair. By preventing the synthesis of poly(ADP-ribose), it leads to the accumulation of DNA damage, which can be converted into lethal double-strand breaks during replication. This mechanism of action forms the basis of its potential as a therapeutic agent, particularly in the context of synthetic lethality in cancers with deficiencies in homologous recombination repair. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other potential PARP inhibitors, from their direct enzymatic inhibition to their effects on cellular viability and DNA repair pathways. Further research to precisely quantify the inhibitory constants of this compound against various PARP isoforms will be valuable in fully elucidating its therapeutic potential.

References

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Aminobenzamide

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 4-Aminobenzamide. The information is intended for researchers, scientists, and drug development professionals, presenting key data in a structured and accessible format.

Chemical Identity and Physical Properties

This compound, a simple aromatic amide, is a valuable building block in organic synthesis and a compound of interest in medicinal chemistry due to its biological activities.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 2835-68-9[2] |

| Molecular Formula | C₇H₈N₂O[1] |

| SMILES | C1=CC(=CC=C1C(=O)N)N[1] |

| InChI | InChI=1S/C7H8N2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H2,9,10)[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 136.15 g/mol | |

| Melting Point | 181-183 °C | |

| Boiling Point | 349 °C (experimental) | |

| Density | 1.233 g/cm³ | |

| pKa | 16.83 ± 0.50 (Predicted) | |

| Appearance | White to off-white crystalline powder |

Table 3: Solubility Profile of this compound

| Solvent | Solubility |

| Water | Slightly soluble |

| Ethanol | Soluble |

| Diethyl Ether | Soluble |

| DMSO | Slightly soluble |

| Methanol | Slightly soluble |

Chemical Structure

The structure of this compound consists of a benzene ring substituted with an amino group and a carboxamide group at the para position.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 4: 1H NMR Spectral Data of this compound (in DMSO-d6)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.70 | d | 2H | Ar-H (ortho to C=O) |

| 7.58 (br s) | s | 1H | -CONH₂ |

| 6.88 (br s) | s | 1H | -CONH₂ |

| 6.56 | d | 2H | Ar-H (ortho to NH₂) |

| 5.61 (br s) | s | 2H | -NH₂ |

Table 5: 13C NMR Spectral Data of this compound (in DMSO-d6)

| Chemical Shift (δ) ppm | Assignment |

| 168.2 | C=O |

| 152.0 | C-NH₂ |

| 129.2 | Ar-CH (ortho to C=O) |

| 121.8 | Ar-C (ipso to C=O) |

| 112.5 | Ar-CH (ortho to NH₂) |

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amine and amide groups, a strong C=O stretching vibration for the amide carbonyl, and C-N stretching vibrations. Aromatic C-H and C=C stretching bands are also present.

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak (M+) at m/z 136. The fragmentation pattern is consistent with the structure, with major fragments arising from the loss of the amide group and subsequent fragmentation of the aromatic ring. A prominent peak is often observed at m/z 120, corresponding to the benzoyl cation, and a further loss of CO can lead to a phenyl cation at m/z 77.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 4-nitrobenzamide.

Protocol: Synthesis of this compound via Reduction of 4-Nitrobenzamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-nitrobenzamide in a mixture of ethanol and water.

-

Reduction: To the suspension, add a reducing agent such as iron powder and a catalytic amount of acetic acid.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.

Protocol: Recrystallization of this compound

-

Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

-

Drying: Dry the crystals under vacuum.

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of this compound.

Method Parameters: Reverse-Phase HPLC

-

Column: A C18 or a specialized reverse-phase column like Newcrom R1 can be used.

-

Mobile Phase: A mixture of acetonitrile and water with an acidic modifier such as phosphoric acid or formic acid is a suitable mobile phase.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 265 nm) can be employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

Biological Activity and Signaling Pathway

This compound is a known inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and other cellular processes.

Mechanism of PARP Inhibition

PARP enzymes, particularly PARP1, are activated by DNA single-strand breaks (SSBs). Activated PARP1 cleaves NAD+ into nicotinamide and ADP-ribose, and then polymerizes ADP-ribose units onto itself and other nuclear proteins, forming poly(ADP-ribose) (PAR) chains. This PARylation process is crucial for the recruitment of DNA repair machinery to the site of damage.

This compound acts as a competitive inhibitor of PARP by binding to the nicotinamide binding site of the enzyme, thereby preventing the synthesis of PAR.

Downstream Effects of PARP Inhibition

The inhibition of PARP by this compound has several downstream consequences:

-

Impaired DNA Repair: By preventing PAR formation, this compound hinders the recruitment of key DNA repair proteins, such as XRCC1, to the sites of SSBs. This leads to the accumulation of unrepaired SSBs.

-

Synthetic Lethality: In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the accumulation of SSBs due to PARP inhibition leads to the formation of double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs through HR results in cell death, a concept known as synthetic lethality.

-

Modulation of Cellular Energetics: Overactivation of PARP in response to extensive DNA damage can lead to the depletion of cellular NAD+ and ATP pools, ultimately causing cell death. PARP inhibitors like this compound can prevent this energy crisis.

References

Synthesis and Purification of 4-Aminobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the laboratory-scale synthesis and purification of 4-Aminobenzamide, a key intermediate in the pharmaceutical and dye industries. The document details common synthetic routes, comprehensive experimental protocols, and robust purification techniques to ensure high-purity material suitable for research and development applications.

Introduction

This compound (p-Aminobenzamide) is a versatile chemical intermediate widely utilized in the synthesis of various organic molecules. Its structure, featuring both an amine and an amide functional group, makes it a valuable building block for creating more complex compounds, including active pharmaceutical ingredients (APIs). Ensuring the high purity of this compound is critical for the success of subsequent reactions and the quality of the final products. This guide outlines a reliable method for its synthesis and purification for laboratory use.

Synthetic Routes

The synthesis of this compound can be approached through several methods. A prevalent and effective strategy involves the reduction of a nitro group from an accessible precursor, 4-nitrobenzamide. This transformation is typically high-yielding and utilizes standard laboratory reagents and techniques.

An alternative pathway involves the direct amidation of 4-aminobenzoic acid. However, this can be challenging due to the competing reactivity of the amino group. Therefore, the reduction of 4-nitrobenzamide is often the preferred laboratory method.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the reduction of 4-nitrobenzamide, followed by a robust purification protocol using recrystallization.

Synthesis of this compound from 4-Nitrobenzamide

This procedure details the reduction of 4-nitrobenzamide using iron powder in the presence of an acid catalyst.

Materials and Reagents:

-

4-Nitrobenzamide

-

Iron powder

-

Ethanol

-

Water

-

Acetic acid

-

Celite or silica gel

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-nitrobenzamide and a suitable solvent system such as a mixture of ethanol and water.

-

To this suspension, add iron powder.

-

Slowly add a catalytic amount of acetic acid to initiate the reduction.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Filter the reaction mixture through a pad of celite or silica gel to remove the iron salts.

-

Wash the filter cake with a suitable solvent, such as methanol, to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is critical for successful purification. For this compound, a mixed solvent system or a single solvent where the compound exhibits high solubility at elevated temperatures and low solubility at room temperature is ideal. Studies have shown that methanol is a good solvent for this compound, while ethyl acetate acts as an antisolvent[1].

Materials and Reagents:

-

Crude this compound

-

Methanol (solvent)

-

Ethyl acetate (antisolvent) or Water

-

Activated charcoal (optional)

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot methanol in an Erlenmeyer flask.

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature.

-

To induce crystallization, an antisolvent like ethyl acetate or water can be slowly added until the solution becomes cloudy.

-

Cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals in a desiccator or a vacuum oven.

Data Presentation

The following table summarizes typical quantitative data associated with the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Synthesis | ||

| Starting Material | 4-Nitrobenzamide | |

| Reducing Agent | Iron Powder / Acetic Acid or Catalytic Hydrogenation (Pd/C) | [2] |

| Reaction Temperature | Reflux | [2] |

| Typical Yield | >96% (for similar reductions) | [3][4] |

| Purification | ||

| Method | Recrystallization | |

| Suitable Solvents | Methanol, Ethanol, Water, Acetone, Acetonitrile | |

| Antisolvent | Ethyl Acetate | |

| Physical Properties | ||

| Molecular Formula | C₇H₈N₂O | |

| Molecular Weight | 136.15 g/mol | |

| Appearance | White to cream or off-white powder | |

| Melting Point | 181-185 °C | |

| Purity (HPLC) | ≥98.0% |

Visualizations

The following diagrams illustrate the workflow for the synthesis and purification of this compound and the logical steps for quality control.

Conclusion

The synthesis of this compound via the reduction of 4-nitrobenzamide, followed by purification through recrystallization, is a reliable and effective method for obtaining high-purity material for laboratory applications. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis. Adherence to these methodologies will facilitate the consistent production of high-quality this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

4-Aminobenzamide solubility in DMSO and other lab solvents

An In-depth Technical Guide on the Solubility of 4-Aminobenzamide

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to formulation, bioavailability, and overall therapeutic efficacy. This guide provides a detailed analysis of the solubility of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents, complete with quantitative data, experimental protocols, and visualizations of relevant workflows and biological pathways.

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of common laboratory solvents. The data is summarized below for easy comparison. Benzamides as a class generally show solubility in polar organic solvents, which is consistent with the data presented.[1]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) | Solubility (mg/mL) |

| DMSO | Room Temperature | - | 100[2] |

| Water | 298.15 | 0.09[3] | - |

| Methanol | 298.15 | 1.25[3] | - |

| Ethanol | 298.15 | 0.98[3] | - |

| 1-Propanol | 298.15 | 0.85 | - |

| Isopropanol | 298.15 | 0.75 | - |

| 1-Butanol | 298.15 | 0.65 | - |

| Acetone | 298.15 | 2.10 | - |

| Ethyl Acetate | 298.15 | 0.55 | - |

| Acetonitrile | 298.15 | 0.25 | - |

Note: The solubility in DMSO is notably high, making it a suitable solvent for preparing stock solutions. For hygroscopic DMSO, its water content can significantly impact the solubility of the product; therefore, using newly opened DMSO is recommended.

The solubility of this compound in several pure solvents, including ethyl acetate, butyl acetate, methyl acetate, methanol, ethanol, isobutanol, 1-butanol, acetonitrile, isopropanol, acetone, water, and 1-propanol, was measured using a gravimetric method at temperatures ranging from 283.15 K to 323.15 K. The results indicated that solubility increases with a rise in temperature across all tested solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical. The following are standard methodologies for quantifying the solubility of a compound like this compound.

Protocol 1: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized "gold standard" for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. This ensures the formation of a saturated solution.

-

Equilibration: Agitate the vial in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. The undissolved solid must be separated from the saturated solution, typically by centrifugation or filtration through a suitable syringe filter (e.g., 0.45 µm PTFE). It is crucial to maintain the temperature during this step to prevent changes in solubility.

-

Analysis: Carefully withdraw a sample from the supernatant (the clear, saturated solution). Dilute the sample with an appropriate solvent and analyze the concentration of this compound using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor used during analysis.

Protocol 2: Gravimetric Method

The gravimetric method is another reliable technique for measuring solubility, particularly as a function of temperature.

Methodology:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature, ensuring excess solid is present.

-

Filtration: Filter a known volume of the saturated supernatant to remove any undissolved solute. This step is critical for accuracy.

-

Solvent Evaporation: Weigh an evaporating dish containing the filtrate to get the total weight of the solution. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound (e.g., 60-80°C).

-

Final Weighing: Once the solvent has evaporated, weigh the evaporating dish again. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculation: Calculate the solubility based on the mass of the dissolved solute and the initial volume of the solution.

Protocol 3: Tiered Solubility Assessment for In Vitro Assays

For drug development purposes, a tiered approach is often used to quickly identify a suitable solvent and concentration for biological assays.

Methodology:

-

Initial High Concentration: Start by attempting to dissolve the test chemical at a high concentration (e.g., 20 mg/mL) in the desired medium or solvent (e.g., DMSO).

-

Mechanical Procedures: To aid dissolution, use a sequence of mechanical procedures: gentle mixing/vortexing, followed by water bath sonication (up to 5 minutes), and finally, warming the solution (e.g., to 37°C) if the compound has not dissolved.

-

Step-wise Dilution: If the compound remains insoluble, decrease the concentration by a factor of 10 by increasing the solvent volume and repeat the mechanical procedures.

-

Solvent Hierarchy: If solubility is not achieved in the primary solvent (e.g., cell culture medium), test alternative solvents in a preferred order, such as DMSO and then ethanol.

Biological Pathway Involvement: PARP Inhibition

This compound is known to function as an inhibitor of poly(ADP-ribose)polymerase (PARP). PARP is a nuclear enzyme crucial for the DNA damage response pathway, particularly in the repair of single-strand breaks. By inhibiting PARP, this compound can prevent the repair of DNA damage, which can lead to cell death, especially in cancer cells that may already have defects in other DNA repair pathways.

References

A Technical Guide to the Spectroscopic Analysis of 4-Aminobenzamide

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-aminobenzamide. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and a comprehensive summary of spectroscopic data to facilitate the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.49 | Doublet | 5.2 | 2H | Ar-H (ortho to -CONH₂) |

| 7.00 | Singlet | - | 2H | -CONH₂ |

| 6.54 | Doublet | 5.6 | 2H | Ar-H (ortho to -NH₂) |

| 5.35 | Singlet | - | 2H | -NH₂ |

¹³C NMR (100 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| 168.8 | C=O (Amide) |

| 151.4 | C-NH₂ |

| 129.4 | Ar-CH (ortho to -CONH₂) |

| 120.8 | C-CONH₂ |

| 110.8 | Ar-CH (ortho to -NH₂) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3465, 3355 | Strong | N-H stretching (asymmetric and symmetric of -NH₂) |

| 3180 | Strong | N-H stretching (-CONH₂) |

| 1655 | Strong | C=O stretching (Amide I) |

| 1605 | Medium | N-H bending (-NH₂) |

| 1580 | Medium | C=C stretching (aromatic) |

Mass Spectrometry (Electron Ionization)

The molecular weight of this compound is 136.15 g/mol .[2][3]

| m/z | Relative Intensity | Assignment |

| 136 | High | [M]⁺ (Molecular ion) |

| 120 | High | [M-NH₂]⁺ |

| 92 | Medium | [M-CONH₂]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-25 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.[4]

-

The solution is then filtered through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

-

The magnetic field is locked onto the deuterium signal of the DMSO-d₆.

-

The magnetic field homogeneity is optimized by shimming.

-

For ¹H NMR, standard acquisition parameters are used, typically with a 30° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is performed to simplify the spectrum.

-

Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

A small amount (approximately 50 mg) of solid this compound is placed in a small beaker or test tube.

-

A few drops of a volatile solvent, such as methylene chloride or acetone, are added to dissolve the solid.

-

A drop of this solution is applied to the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate. The film should appear translucent for optimal results.

-

If the resulting spectral peaks are too intense, the film is removed with a solvent, and a more dilute solution is used to prepare a new film. Conversely, if the peaks are too weak, more solution is added to the plate and the solvent is evaporated.

Data Acquisition (FT-IR):

-

A background spectrum of the clean, empty sample compartment is collected.

-

The salt plate with the sample film is placed in the V-shaped sample holder within the instrument.

-

The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of this compound is prepared by dissolving a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

This stock solution is further diluted to a final concentration suitable for the instrument, often in the range of 10-100 µg/mL.

-

Any particulate matter should be removed by filtration to prevent clogging of the instrument's components.

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam, causing the molecules to ionize and, in some cases, fragment.

-

The resulting positively charged ions are accelerated by an electric field.

-

These ions are then passed through a magnetic field, which deflects them according to their mass-to-charge (m/z) ratio.

-

A detector measures the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

4-Aminobenzamide: A Versatile Chemical Intermediate in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzamide (4-AB), a simple yet versatile aromatic compound, serves as a crucial building block in the landscape of modern organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an amide moiety, makes it a valuable intermediate in the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of this compound's physical and chemical properties, its synthesis, and its multifaceted applications as a chemical intermediate, with a particular focus on its role in the synthesis of bioactive molecules, including PARP inhibitors, and as a precursor to dyes and pigments. Detailed experimental protocols for key transformations and a summary of quantitative data are provided to facilitate its practical application in the laboratory.

Introduction

This compound (CAS No: 2835-68-9), also known as p-aminobenzamide, is a white crystalline solid.[1] Its molecular structure, featuring a primary aromatic amine and a primary amide group attached to a benzene ring in a para-configuration, imparts a unique reactivity profile. The amino group is susceptible to a wide range of electrophilic substitutions and coupling reactions, while the amide functionality offers sites for further modification or can influence the overall electronic properties and biological activity of the resulting molecule. This dual functionality has cemented its importance as a raw material in the pharmaceutical, dye, and polymer industries.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O | [3] |

| Molecular Weight | 136.15 g/mol | [3] |

| Appearance | White crystalline solid | |

| Melting Point | 181-183 °C | |

| Solubility | Slightly soluble in water; Soluble in diethyl ether and ethanol | |

| CAS Number | 2835-68-9 |

Synthesis of this compound

The industrial synthesis of this compound typically starts from p-nitrobenzoic acid. The process involves two main steps: amidation of the carboxylic acid and subsequent reduction of the nitro group.

A common synthetic route involves the conversion of p-nitrobenzoic acid to p-nitrobenzoyl chloride, followed by ammonolysis to yield p-nitrobenzamide. The nitro group is then reduced to the primary amine using various reducing agents, such as iron powder in the presence of an acid or through catalytic hydrogenation.

Applications as a Chemical Intermediate

The utility of this compound as a chemical intermediate is vast and spans multiple domains of chemical synthesis.

N-Acylation Reactions

The primary amino group of this compound readily undergoes acylation with acyl chlorides or acid anhydrides to form N-acyl-4-aminobenzamide derivatives. This reaction is fundamental to the synthesis of a wide range of more complex molecules.

Table 2: Representative N-Acylation Reactions of this compound

| Acylating Agent | Base | Solvent | Reaction Time | Yield (%) | Reference(s) |

| Benzoyl Chloride | Pyridine or NaOH(aq) | Dichloromethane or Water/Organic | 6-12 hours | Not specified | |

| Acetic Anhydride | - | - | - | Not specified | - |

Synthesis of Azo Dyes

This compound is a key precursor in the synthesis of azo dyes. The synthesis involves the diazotization of the primary amino group, followed by coupling with an electron-rich aromatic compound, such as a phenol or another amine.

Table 3: Synthesis of an Azo Dye from this compound

| Coupling Component | Reaction Conditions | Product | Yield (%) | Reference(s) |

| β-Naphthol | 1. NaNO₂, HCl, 0-5 °C; 2. β-Naphthol, NaOH, 0-5 °C | Azo dye | Not specified |

Precursor to Bioactive Molecules

The this compound scaffold is present in numerous biologically active compounds. Its ability to participate in various coupling and condensation reactions makes it a valuable starting material in medicinal chemistry.

While many potent PARP (Poly(ADP-ribose) polymerase) inhibitors are derivatives of this compound, the parent molecule itself serves as a foundational structure for understanding the structure-activity relationships of these important anticancer agents. The benzamide moiety is a key pharmacophore for binding to the nicotinamide binding pocket of the PARP enzyme. The synthesis of more complex PARP inhibitors often involves multi-step sequences where a this compound derivative is a key intermediate.

Derivatives of aminobenzamides have been synthesized and evaluated for their antimicrobial properties. These compounds often feature the core aminobenzamide structure with various substituents appended to explore and optimize their activity against a range of bacterial and fungal strains.

Experimental Protocols

General Procedure for N-Acylation of this compound with Benzoyl Chloride

This protocol is a general representation of a Schotten-Baumann reaction.

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as THF or DCM.

-

Add a base, such as anhydrous sodium carbonate (1.5 equivalents) or triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred mixture over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 6-12 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

General Procedure for the Synthesis of an Azo Dye from this compound

This protocol outlines the diazotization of this compound and subsequent coupling with β-naphthol.

Part 1: Diazotization of this compound

-

Dissolve this compound (1 equivalent) in a dilute solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 15-20 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately in the next step.

Part 2: Coupling Reaction

-

In a separate beaker, dissolve β-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part 1 to the β-naphthol solution with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Signaling Pathways and Experimental Workflows

PARP1 in Base Excision Repair (BER) and Inhibition by this compound Derivatives

This compound and its derivatives are known inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway. PARP1 detects single-strand breaks in DNA and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage. PARP inhibitors, many of which contain the benzamide pharmacophore, compete with the natural substrate NAD+ for the active site of PARP1, thereby inhibiting its function. This leads to the accumulation of unrepaired single-strand breaks, which can be converted to more lethal double-strand breaks during DNA replication, a concept known as "synthetic lethality" in cancers with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations).

Experimental Workflow for N-Acylation of this compound

The following diagram illustrates a typical laboratory workflow for the synthesis of an N-acylated this compound derivative.

Conclusion

This compound is a cornerstone intermediate in organic synthesis, offering a gateway to a vast chemical space of functional molecules. Its dual reactivity allows for facile incorporation into a variety of molecular scaffolds, leading to the synthesis of important pharmaceuticals, dyes, and materials. The protocols and data presented in this guide aim to provide researchers and drug development professionals with a solid foundation for utilizing this compound in their synthetic endeavors. As the demand for novel and complex organic molecules continues to grow, the importance of versatile building blocks like this compound is set to increase, ensuring its continued relevance in the field of organic chemistry.

References

Beyond PARP: An In-depth Technical Guide to the Diverse Biological Activities of 4-Aminobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzamide (4-AB), a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, has been a cornerstone in the study of DNA repair and cancer therapy. However, a growing body of evidence reveals a wider spectrum of biological activities for this small molecule that extend beyond its canonical role in PARP inhibition. This technical guide provides a comprehensive overview of these non-PARP-mediated effects, offering researchers and drug development professionals a detailed resource to explore the untapped therapeutic potential of this compound and its derivatives. This document summarizes key findings, presents quantitative data in structured tables, provides detailed experimental protocols for pivotal assays, and visualizes complex biological pathways and workflows using Graphviz diagrams.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported in publicly available literature, its structural analogs and derivatives have shown potent effects.

Data Presentation: Antimicrobial Activity

| Compound | Organism | MIC (µg/mL) | Reference |

| Aminobenzamide Derivatives | Staphylococcus aureus | 0.5 - 2 | [1] |

| Aminobenzamide Derivatives | Escherichia coli | > 64 | [1] |

| Aminobenzamide Derivatives | Pseudomonas aeruginosa | > 64 | [1] |

| Aminobenzamide Derivatives | Candida albicans | Not Reported |

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Bacterial or fungal inoculum

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth in a 96-well plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the prepared inoculum to each well of the 96-well plate containing the serially diluted this compound. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualization: Antimicrobial Assay Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Modulation of Angiogenesis

Interestingly, aminobenzamides exhibit a dual effect on angiogenesis, the formation of new blood vessels. While high concentrations are reported to be anti-angiogenic, low concentrations of the structural isomer 3-aminobenzamide (3-AB) have been shown to be pro-angiogenic. This suggests a complex, dose-dependent mechanism of action independent of PARP inhibition.

Data Presentation: Angiogenic Effects of 3-Aminobenzamide

| Concentration of 3-AB | Effect on Angiogenesis | Experimental Model | Reference |

| 50 µM | Pro-angiogenic (stimulates tubulogenesis) | Human Umbilical Vein Endothelial Cells (HUVECs) | |

| 1-5 mM | Anti-angiogenic | Not specified |

Experimental Protocols: Endothelial Cell Tube Formation Assay

Objective: To assess the in vitro angiogenic potential of this compound by evaluating the formation of capillary-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Matrigel Basement Membrane Matrix

-

This compound

-

96-well plates

-

Inverted microscope with imaging capabilities

Procedure:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer. Allow the gel to solidify at 37°C for 30-60 minutes.

-

Cell Seeding: Harvest HUVECs and resuspend them in a serum-reduced medium. Seed the cells onto the Matrigel-coated wells.

-

Treatment: Add this compound at various concentrations to the wells. Include a positive control (e.g., VEGF) and a negative control (vehicle).

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Imaging and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops.

Visualization: Angiogenesis Modulation Pathway

Caption: Dose-dependent dual effects of aminobenzamides on angiogenesis.

Anti-inflammatory Activity via NF-κB Signaling

This compound and its analogs have demonstrated anti-inflammatory properties, which may be mediated through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Experimental Protocols: NF-κB Nuclear Translocation Assay

Objective: To determine the effect of this compound on the activation and nuclear translocation of NF-κB in response to an inflammatory stimulus.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

This compound

-

Nuclear and cytoplasmic extraction reagents

-

Antibodies against NF-κB p65 subunit

-

Western blotting reagents and equipment

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.

-

Fractionation: Separate the nuclear and cytoplasmic fractions of the cells using a commercially available kit.

-

Western Blotting: Perform Western blotting on both fractions to detect the levels of the NF-κB p65 subunit. An increase in nuclear p65 and a decrease in cytoplasmic p65 indicates translocation.

-

Immunofluorescence (alternative): Fix and permeabilize the cells, then stain with an anti-p65 antibody and a nuclear counterstain (e.g., DAPI). Visualize the subcellular localization of p65 using a fluorescence microscope.

Visualization: NF-κB Signaling Pathway Inhibition

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Cell Cycle Regulation

Studies on 3-aminobenzamide have shown that it can influence cell cycle progression, leading to an extension of the S phase and a delay in entry into the S phase. These effects appear to be independent of any direct inhibition of DNA synthesis.

Experimental Protocols: Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Cell culture medium

-

This compound

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed MDA-MB-231 cells and treat them with various concentrations of this compound for 24-48 hours.

-

Cell Harvest: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization: Cell Cycle Analysis Workflow

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Other Reported Biological Activities

Beyond the activities detailed above, preliminary research suggests that this compound and its derivatives may also be involved in:

-

Inhibition of Aminotransferases: These enzymes are crucial for amino acid metabolism[1].

-

Modulation of Cytochrome P450 Enzymes: Specifically, an influence on CYP2E1 activity has been noted.

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: The aminobenzamide scaffold has been used as a basis for the design of DPP-IV inhibitors for the treatment of type 2 diabetes.

-

Induction of Phosphoenolpyruvate Carboxykinase (PEPCK): 3-Aminobenzamide has been shown to induce the expression of this key gluconeogenic enzyme.

-

Inhibition of UDP-glucuronosyltransferases (UGTs): This could have implications for drug metabolism and drug-drug interactions.

-

Hedgehog Signaling Pathway Inhibition: Derivatives of this compound have been investigated as potential inhibitors of this developmental pathway, which is often dysregulated in cancer.

Further research is required to fully elucidate the mechanisms and therapeutic potential of these additional activities of this compound.

Conclusion

The biological activities of this compound extend far beyond its well-established role as a PARP inhibitor. Its demonstrated effects on microbial growth, angiogenesis, inflammation, and cell cycle regulation, along with a host of other potential activities, highlight the need for a broader investigation into its therapeutic applications. This guide provides a foundational resource for scientists and clinicians to explore these non-canonical functions, with the aim of unlocking new avenues for drug discovery and development. The provided protocols and visualizations serve as a starting point for designing and interpreting future studies in this exciting area of research.

References

4-Aminobenzamide in Research: A Technical Guide to Its Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzamide is a benzamide derivative that has been a subject of scientific inquiry, primarily recognized for its role as a structural motif in medicinal chemistry. While its isomer, 3-aminobenzamide, is a well-established first-generation inhibitor of Poly(ADP-ribose) polymerase (PARP), the research trajectory of this compound has explored different therapeutic avenues, most notably in the field of anticonvulsant agents. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound and the broader class of benzamide-based compounds in research. Given the limited specific data on this compound as a potent PARP inhibitor, this guide will also leverage the extensive research on its structural analogs to provide a thorough understanding of the relevant experimental protocols and signaling pathways.

Discovery and History of Benzamides in Research

The scientific journey of benzamides as bioactive molecules is rooted in the exploration of nicotinamide analogs. In the early 1980s, nicotinamide was identified as a weak feedback inhibitor of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP). This discovery spurred the investigation of structurally similar compounds, leading to the identification of benzamide and its derivatives as more potent PARP inhibitors[1].

The Rise of 3-Aminobenzamide as a Prototypical PARP Inhibitor

3-Aminobenzamide emerged as a cornerstone in early PARP research. Its ability to compete with the enzyme's substrate, nicotinamide adenine dinucleotide (NAD+), provided a valuable chemical tool to probe the function of PARP in cellular processes, particularly in DNA repair and cell death[2]. The benzamide moiety became recognized as a key pharmacophore for PARP inhibition, mimicking the nicotinamide portion of NAD+ and binding to the enzyme's active site[3][4].

This compound: A Divergent Path

While sharing the core benzamide structure, the research focus on this compound has predominantly been in a different therapeutic area: anticonvulsant activity. Studies have shown that a series of 4-aminobenzamides, particularly N-substituted derivatives, exhibit potent anticonvulsant effects in various animal models[5]. This line of research has explored the structure-activity relationships of these compounds in mitigating seizures induced by electroshock and chemical convulsants.

Synthesis of this compound

The synthesis of this compound is a well-established chemical process, typically involving the reduction of a nitro-substituted precursor. A common and scalable method starts with 4-nitrobenzoic acid.

General Synthetic Protocol:

-

Amidation of 4-Nitrobenzoic Acid: 4-nitrobenzoic acid is first converted to its acid chloride, typically using thionyl chloride. The resulting 4-nitrobenzoyl chloride is then reacted with ammonia to form 4-nitrobenzamide.

-

Reduction of the Nitro Group: The nitro group of 4-nitrobenzamide is then reduced to an amine. This can be achieved through various methods, including catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst or by using reducing agents like sodium hydrosulfide.

-

Purification: The final product, this compound, is then purified, typically by recrystallization.

Quantitative Data on Benzamide-Based PARP Inhibitors

| Compound | Target(s) | IC50 (in vitro) | Cell-based IC50 | Reference(s) |

| 3-Aminobenzamide | PARP | ~30 µM | ~50 nM (CHO cells) | |

| Olaparib | PARP1, PARP2 | PARP1: 1.5 nM, PARP2: 0.8 nM | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize benzamide-based PARP inhibitors. These protocols are representative of the techniques employed in the field and can be adapted for the evaluation of novel compounds.

Protocol 1: In Vitro PARP Inhibition Assay (Colorimetric)

This assay quantifies the enzymatic activity of PARP by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plate

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

Biotinylated NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

Test compound (e.g., this compound) and a known inhibitor (e.g., 3-aminobenzamide)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Plate Preparation: If not pre-coated, coat a 96-well plate with histones and block non-specific binding sites.

-

Reagent Preparation: Prepare serial dilutions of the test compound and control inhibitor in the assay buffer.

-

Reaction Setup: To each well, add the PARP1 enzyme, activated DNA, and the test compound or vehicle control.

-

Incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add biotinylated NAD+ to each well to start the PARP reaction. Incubate for 60 minutes at room temperature.

-

Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes.

-

Signal Development: Wash the plate again and add TMB substrate. Incubate until a blue color develops.

-

Stopping the Reaction: Add the stop solution to each well. The color will change to yellow.

-

Measurement: Read the absorbance at 450 nm using a plate reader. The percentage of inhibition is calculated relative to the vehicle control.

Protocol 2: Cell Viability Assay (Luminescent)

This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay to measure the number of viable cells based on ATP levels.

Materials:

-

Cells of interest (e.g., a cancer cell line)

-

Opaque-walled 96-well plates

-

Cell culture medium

-

Test compound (e.g., this compound)

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a luminometer. Cell viability is expressed as a percentage of the vehicle-treated control.

Protocol 3: Western Blotting for PARP Activity (PARylation)

This method assesses the inhibition of PARP activity in cells by detecting the levels of poly(ADP-ribosyl)ation (PAR).

Materials:

-

Cells of interest

-

DNA damaging agent (e.g., hydrogen peroxide)

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PAR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with the test compound for a specified time, followed by treatment with a DNA damaging agent to induce PARP activity.

-

Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. A decrease in the PAR signal in the presence of the test compound indicates PARP inhibition.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and logical workflows discussed in this guide.

Caption: PARP1 signaling pathway in DNA single-strand break repair and its inhibition by benzamides.

Caption: Experimental workflow for the evaluation of a potential PARP inhibitor like this compound.

Caption: Logical progression of benzamide-based research leading to distinct applications.

Conclusion

This compound serves as an interesting case study in drug discovery, where a simple positional isomerism leads to a significant divergence in primary research applications. While the benzamide scaffold is a well-established pharmacophore for PARP inhibition, with 3-aminobenzamide being a key historical tool, the research on this compound has predominantly carved a niche in the development of anticonvulsant therapies. For researchers in drug development, this underscores the critical importance of subtle structural modifications in determining biological activity. The methodologies and pathways detailed in this guide provide a robust framework for the evaluation of new benzamide derivatives, whether their intended target is PARP or other enzymes, and highlight the enduring legacy of this versatile chemical scaffold in medicinal chemistry.

References

4-Aminobenzamide: A Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 4-Aminobenzamide in a laboratory setting. Adherence to these guidelines is crucial for ensuring a safe research environment and minimizing potential exposure risks.